
d-threo-PDMP
Overview
Description
d-threo-PDMP (1R,2R-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a stereospecific inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid (GSL) biosynthesis. Derived from the racemic mixture RV-583, this compound emerged as the only active isomer against GCS, effectively blocking ceramide glycosylation and causing intracellular ceramide accumulation . Its inhibition of GCS disrupts lipid raft formation, impairs cancer cell proliferation, and sensitizes drug-resistant cells to apoptosis, particularly when combined with ceramide hydrolysis inhibitors like SACLAC . This compound is also utilized in studying diabetic complications, fungal infections, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves several steps. The starting material is typically a phenylalanine derivative, which undergoes a series of reactions including amide formation, reduction, and morpholine ring closure. The final product is obtained through purification processes such as recrystallization .
Industrial Production Methods: Industrial production of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Reductive Alkylation of Schiff Bases
The foundational synthesis of d-threo-PDMP begins with O’Donnell’s Schiff base derived from D-serine. Reductive alkylation using sodium cyanoborohydride selectively yields β-amino alcohol intermediates (e.g., 5b ) with >95% enantiomeric excess . This step establishes the stereochemistry at C1 and C2 positions.
Key Reaction:
Conditions: THF, 0°C to room temperature, 12 hours .
Aziridine Ring-Opening Reactions
A stereoselective approach involves aziridine intermediates. Treatment of N-[(S)-α-methylbenzyl]aziridine-2(R)-methanol (1d ) with iodotrimethylsilane (TMS-I) generates an alkyl iodide (8d ), which undergoes nucleophilic substitution with cyclic amines (e.g., morpholine) to form intermediates (9d-IV ) .
Reaction Efficiency:
Amine Nucleophile | Yield (%) |
---|---|
Morpholine | 99 |
Pyrrolidine | 95 |
Piperidine | 87 |
Hexamethyleneimine | 98 |
Data from regioselective ring-opening studies . |
Catalytic Hydrogenation
The N-α-methylbenzyl group in intermediates (e.g., 9d-IV ) is removed via hydrogenolysis using Pd(OH)₂ under acidic conditions (acetic acid). This step unmasks the primary amine for subsequent acylation .
Conditions:
Acylation with Decanoyl Chloride
The deprotected amine undergoes acylation with decanoyl chloride in THF, yielding the final d-threo-PDMP. This step introduces the lipophilic decanoylamino group essential for bioactivity .
Amine Group Modifications
By substituting morpholine with other cyclic amines (e.g., pyrrolidine, piperidine), analogs like d-threo-PDPP (pyrrolidine derivative) are synthesized. These modifications alter inhibitory potency against glucosylceramide synthase .
Key Analogs:
Oxazoline Ring Expansion
A scalable method involves aziridine-to-oxazoline expansion using BF₃·OEt₂ as a catalyst. This approach enables diversification of the sugar-mimic moiety while retaining stereochemical integrity .
Reaction Scheme:
Yield: 78–85% .
Stereochemical Control
Critical stereoselective steps include:
-
Reductive Amination: Ensures (R,R)-configuration via chiral auxiliary retention .
-
Aziridine Ring Opening: Regioselective attack at C3 position due to TMS-I activation .
-
Hydrogenolysis: Preserves stereochemistry by avoiding racemization under mild acidic conditions .
Scalability and Industrial Relevance
Scientific Research Applications
Cancer Research
- Combination Therapies : Studies have shown that d-threo-PDMP can enhance the efficacy of chemotherapeutic agents by sensitizing multidrug-resistant (MDR) cancer cells. For instance, combining this compound with other agents has been reported to effectively reduce cell viability in primary acute myeloid leukemia (AML) patient samples, suggesting its potential as an adjunct therapy in resistant cancers .
- Targeting Sphingolipid Metabolism : The compound's ability to modulate sphingolipid levels makes it a candidate for targeting metabolic pathways in various cancers, including melanoma and breast cancer .
Neurodegenerative Diseases
- Parkinson’s Disease : Research indicates that this compound may play a protective role against neurodegeneration by influencing ganglioside metabolism, which is implicated in Parkinson’s disease . The modulation of sphingolipid pathways could help mitigate the pathological processes associated with neurodegeneration.
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide, a precursor to more complex glycosphingolipids. By inhibiting this enzyme, the compound reduces the levels of glycosphingolipids in cells, affecting various cellular processes such as cell growth, adhesion, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Stereoisomers of PDMP
PDMP has four stereoisomers, but only d-threo-PDMP exhibits potent GCS inhibition. Key differences include:
- L-threo-PDMP : Stimulates ganglioside synthesis (e.g., increases cellular gangliosides by 28% at 20 µM), opposing this compound’s effects .
- D,L-erythro-PDMP : Inactive against GCS but modulates P-glycoprotein (P-gp), enhancing cytotoxicity of SACLAC in multidrug-resistant cells .
Table 1: Stereoisomeric Comparison
Compound | Target | Effect on GSLs | Key Application |
---|---|---|---|
This compound | GCS inhibitor | Depletes GSLs | Cancer, diabetes, antifungal |
L-threo-PDMP | Unknown | Increases GSLs | Research tool for GSL upregulation |
D,L-erythro-PDMP | P-gp modulator | No direct GCS effect | Sensitizes drug-resistant cells |
2.2. Other GCS Inhibitors
- BML-129/130 : Derived from PDMP via methoxy group substitution, these analogs exhibit stronger growth inhibition in cancer cells (e.g., IC₅₀ < 1 µM in leukemia models) but lack detailed mechanistic studies .
- 4'-hydroxy-P4 : A PDMP derivative with enhanced potency (IC₅₀ ~10 nM), making it the most effective GCS inhibitor in preclinical studies .
- Eliglustat: Clinically approved for Gaucher disease, inhibits GCS at nM concentrations.
Table 2: GCS Inhibitor Profiles
2.3. Sphingolipid Pathway Inhibitors
- FTY720: A sphingosine kinase (SK) inhibitor with immunomodulatory and anti-cancer effects. Unlike this compound, it induces S1P receptor internalization and apoptosis via mitochondrial pathways .
- DHS/DMS : Early SK inhibitors with off-target effects (e.g., PKC inhibition), reducing specificity compared to this compound .
Table 3: Mechanistic Comparison
Compound | Primary Target | Secondary Effects | Therapeutic Use |
---|---|---|---|
This compound | GCS | Ceramide accumulation, P-gp modulation | Cancer, metabolic disorders |
FTY720 | SK | Immunosuppression, apoptosis | Multiple sclerosis, cancer |
Myriocin | SPT | Blocks sphingolipid synthesis | Antifungal, metabolic research |
2.4. Efficacy in Combination Therapies
This compound’s synergy with SACLAC highlights its unique role in overcoming drug resistance:
- In HL-60/DNR leukemia cells, this compound + SACLAC reduced viability to 2% at 48 h vs. 76% with SACLAC alone .
- Lipidomics revealed combination therapy increases pro-apoptotic ceramides (C16:0 by 7-fold, C18:0 by 28-fold) more effectively than single agents .
- In contrast, eliglustat + SACLAC showed minimal synergy due to lack of P-gp inhibition .
Key Research Findings
- Cancer: this compound + SACLAC reduced tumor growth by 70% in AML xenografts, outperforming single agents .
- Diabetes : In STZ-induced diabetic rats, this compound reversed nephropathy, though mitochondrial lactosylceramide reduction was inconsistent .
- Antifungal : Combined with fluconazole, this compound enhanced antifungal activity against resistant Candida strains .
Biological Activity
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent inhibitor of glucosylceramide synthase, which plays a critical role in glycosphingolipid biosynthesis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with glycosphingolipid metabolism, such as atherosclerosis and certain cancers. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and therapeutic implications.
This compound functions primarily as a glucosylceramide synthase inhibitor. By inhibiting this enzyme, this compound reduces the synthesis of glycosphingolipids, which are crucial for cell membrane integrity and signaling. This reduction can lead to significant changes in cellular behavior, including alterations in adhesion properties and immune responses.
Key Findings:
- Reduction of Glycosphingolipids : Treatment with this compound in B16 melanoma cells resulted in decreased levels of glucosylceramide (GlcCer) and lactosylceramide (LacCer), while the levels of ganglioside GM3 remained largely unchanged. However, the binding ability of GM3 to specific monoclonal antibodies was significantly reduced, indicating that glycosphingolipid levels affect antigenic expression on cell surfaces .
- Cell Adhesion : The inhibitor impaired the ability of treated cells to attach to laminin or type IV collagen but did not affect attachment to fibronectin. This suggests that GlcCer is essential for the expression of certain adhesion molecules .
Atherosclerosis
Recent studies have shown that this compound can effectively interfere with atherosclerosis progression in animal models. When encapsulated in biodegradable polymers, its bioavailability and therapeutic efficacy were significantly enhanced compared to unconjugated forms. This encapsulation allowed for sustained release and improved gastrointestinal absorption .
Table 1: Effects of this compound on Atherosclerosis in Animal Models
Cancer
In cancer research, this compound has been shown to enhance the sensitivity of pancreatic cancer cells to chemotherapy agents by facilitating ceramide production. This effect underscores its potential as an adjunct therapy in cancer treatment .
Case Study: Pancreatic Cancer Sensitization
Q & A
Basic Research Questions
Q. What is the primary biochemical target of D-threo-PDMP, and how is its inhibitory activity quantified in vitro?
this compound selectively inhibits glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis. Its activity is quantified using enzyme assays where the compound reduces GCS activity by 50% at 5 μM . In cell-free systems, preincubation with this compound (e.g., 2.5 mmol UDP-Glc and 0.1 mM DOPC) followed by addition of C6-NBD-Cer as a substrate allows measurement of inhibition via fluorescence or chromatographic separation of reaction products .
Q. How does the stereochemical configuration of PDMP isomers influence their biological activity?
this compound is stereospecific: it inhibits GCS and disrupts glycosphingolipid synthesis, while its enantiomer, L-threo-PDMP, shows no inhibitory activity . Researchers must verify stereochemical purity using techniques like chiral HPLC and include L-threo-PDMP as a negative control to confirm target specificity in experiments .
Q. What are the standard concentrations of this compound used in cell-based versus cell-free assays?
- Cell-free assays : 5 μM for 50% GCS inhibition .
- Cell-based studies : 10–25 μM to inhibit laminin/collagen binding in melanoma cells or 25 μM to block lactosylceramide synthesis in neuroinflammation models . Higher concentrations (e.g., 25 μM) may be required due to membrane permeability limitations.
Advanced Research Questions
Q. What experimental controls are essential when using this compound to ensure specificity in modulating glycosphingolipid biosynthesis?
- Stereoisomer controls : Include L-threo-PDMP to rule out off-target effects .
- Rescue experiments : Supplement with glucosylceramide to reverse phenotypic changes caused by GCS inhibition .
- Biochemical validation : Quantify glucosylceramide levels via mass spectrometry or thin-layer chromatography to confirm target engagement .
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different cell lines or assay conditions?
Variability arises from differences in cell membrane composition, assay temperature, and substrate availability. To address this:
- Normalize data to cell viability (e.g., via MTT assays) to exclude cytotoxicity confounders .
- Use consistent substrate concentrations (e.g., C6-NBD-Cer at 5 nmol in cell-free assays) .
- Compare results across multiple models (e.g., B16 melanoma cells vs. primary neurons) to identify context-dependent effects .
Q. What strategies should be employed to validate the inhibition of glucosylceramide synthase by this compound in live cell assays versus cell-free systems?
- Live-cell assays : Combine treatment with fluorescent ceramide analogs (e.g., NBD-Cer) and monitor glycosphingolipid accumulation via fluorescence microscopy .
- Cell-free systems : Use purified Golgi membranes and quantify UDP-glucose consumption via radiometric assays .
- Cross-validation : Correlate enzymatic inhibition with functional outcomes (e.g., reduced neuroinflammation in EAE mice) .
Q. How does this compound’s inhibition of β-1,4-galactosyltransferase 6 (B4GALT6) complicate its use in studying glycosphingolipid metabolism?
B4GALT6 inhibition alters lactosylceramide synthesis, which may confound results in neuroinflammation studies. To isolate GCS-specific effects:
- Use RNAi or CRISPR to knock down B4GALT6 in control groups .
- Employ dual-inhibitor approaches with selective B4GALT6 blockers (if available) .
Q. Data Management & Reproducibility
Q. What metadata should be documented when publishing studies involving this compound to ensure reproducibility?
- Compound details : Stereochemical purity, batch-specific activity (e.g., >98% purity ), and solvent used (e.g., DMSO concentration).
- Assay conditions : Substrate concentrations, incubation times, and temperature .
- Data repositories : Archive raw chromatograms or fluorescence readings in public repositories (e.g., Zenodo) per FAIR principles .
Q. How should researchers address contradictory findings between in vitro and in vivo efficacy of this compound?
- Pharmacokinetic profiling : Measure compound stability and blood-brain barrier penetration in vivo .
- Tissue-specific analysis : Use lipidomics to compare glycosphingolipid levels in target tissues (e.g., brain vs. liver) .
- Meta-analysis : Aggregate data from multiple studies to identify consensus mechanisms .
Q. Methodological Best Practices
- Dosage optimization : Perform dose-response curves in pilot studies to avoid off-target effects at high concentrations .
- Data normalization : Express enzyme activity as a percentage of control values with triplicate determinations .
- Ethical data sharing : Follow institutional DMP guidelines to preserve datasets supporting published figures .
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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